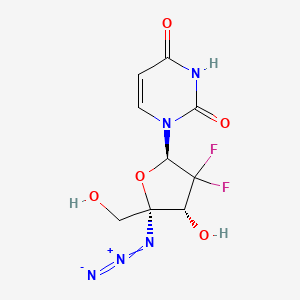
13H-Benzo(g)pyrido(2,3-a)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Benzo(g)pyrido(2,3-a)carbazole is an organic compound with the molecular formula C19H12N2.
Preparation Methods
The synthesis of 13H-Benzo(g)pyrido(2,3-a)carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobiphenyl with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired carbazole structure . Industrial production methods may involve the use of high-pressure and high-temperature conditions to optimize yield and purity.
Chemical Reactions Analysis
13H-Benzo(g)pyrido(2,3-a)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
13H-Benzo(g)pyrido(2,3-a)carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit enzymes such as topoisomerase . In medicine, it is being explored for its potential use in drug development. Additionally, in industry, it is used in the production of materials with unique optoelectronic properties .
Mechanism of Action
The mechanism of action of 13H-Benzo(g)pyrido(2,3-a)carbazole involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple molecular targets makes it a promising candidate for further research and development.
Comparison with Similar Compounds
13H-Benzo(g)pyrido(2,3-a)carbazole can be compared with other similar compounds such as 9H-carbazole and 13H-benzo(g)pyrido(3,2-a)carbazole. While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of rings and functional groups. This uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
207-88-5 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
InChI Key |
SRFZWNXMRFIYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)



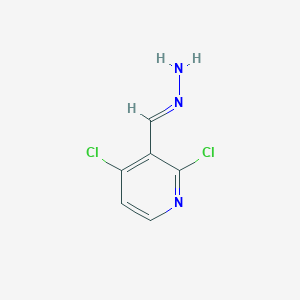



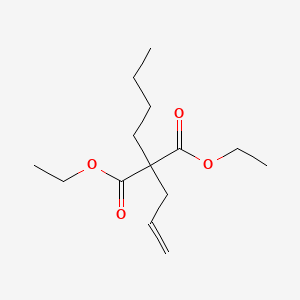
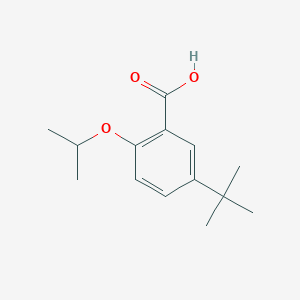
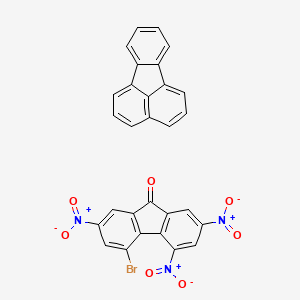
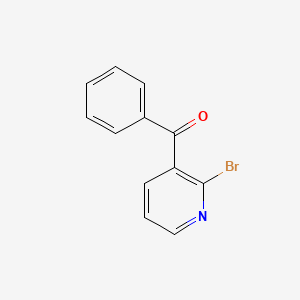
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
